5-(2,4-dichlorophenyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(2,4-dichlorophenyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is commonly referred to as DCMF, and it has been found to possess various biochemical and physiological effects that make it an interesting subject of study.
Mechanism of Action
The exact mechanism of action of DCMF is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DCMF has also been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which could contribute to its antioxidant effects.
Biochemical and Physiological Effects:
DCMF has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. DCMF has also been found to possess anticancer properties, and it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, DCMF has been found to have antioxidant and anti-inflammatory effects, which could be useful in treating various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCMF in lab experiments is its ability to inhibit the growth of bacteria and fungi. This makes it a useful tool for studying the effects of antimicrobial agents. However, one of the limitations of using DCMF is its potential toxicity, which could limit its use in certain experiments. In addition, the exact mechanism of action of DCMF is not fully understood, which could make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on DCMF. One area of interest is the development of new drugs based on the structure of DCMF. It has been found to possess various pharmacological properties, making it a promising candidate for drug development. Another area of interest is the study of the mechanism of action of DCMF. A better understanding of how DCMF works could lead to the development of more effective drugs. Finally, the potential use of DCMF in the treatment of various diseases, such as cancer and inflammation, should be further explored.
Synthesis Methods
The synthesis of DCMF involves the reaction of 2,4-dichlorophenylhydrazine with 4-methoxybenzaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with sodium hydroxide to give the final compound. This method has been widely used to synthesize DCMF, and it has been found to be effective in producing high yields of the compound.
Scientific Research Applications
DCMF has been extensively studied for its potential applications in medicine and biology. It has been found to possess antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. In addition, DCMF has been shown to have antioxidant and anti-inflammatory effects, which could be useful in treating various diseases.
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-12-5-2-10(3-6-12)9-19-22-15(20-21-16(22)24)13-7-4-11(17)8-14(13)18/h2-9H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGCVHRZRGYWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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